N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

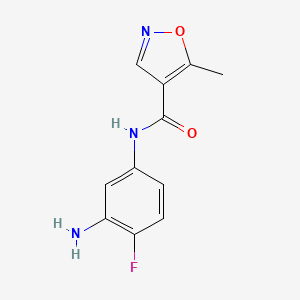

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a small-molecule compound belonging to the 1,2-oxazole-4-carboxamide class. Its molecular formula is C₁₁H₁₀FN₃O₂, and it exists as a hydrochloride salt (C₁₁H₁₁ClFN₃O₂) with a molecular weight of 271.68 g/mol . Structurally, it features a 5-methylisoxazole core linked to a 3-amino-4-fluorophenyl group via a carboxamide bridge. The compound is cataloged under CAS number 1193389-78-4 and is available commercially for research purposes .

The compound’s structural design aligns with immunomodulatory agents such as leflunomide and teriflunomide, which are disease-modifying drugs for rheumatoid arthritis.

Properties

Molecular Formula |

C11H10FN3O2 |

|---|---|

Molecular Weight |

235.21 g/mol |

IUPAC Name |

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C11H10FN3O2/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7/h2-5H,13H2,1H3,(H,15,16) |

InChI Key |

JOYDRIZPKCJWSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Acid Chloride Intermediate

The most widely employed method involves converting 5-methyl-1,2-oxazole-4-carboxylic acid to its acid chloride, which is subsequently reacted with 3-amino-4-fluoroaniline.

Reaction Mechanism :

- Formation of Acid Chloride :

$$ \text{5-Methyl-1,2-oxazole-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{5-Methyl-1,2-oxazole-4-carbonyl chloride} + \text{SO}2 + \text{HCl} $$

Thionyl chloride (SOCl₂) is preferred due to its efficiency in generating acyl chlorides under reflux conditions.

- Amide Bond Formation :

$$ \text{5-Methyl-1,2-oxazole-4-carbonyl chloride} + \text{3-Amino-4-fluoroaniline} \rightarrow \text{this compound} + \text{HCl} $$

The reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) to neutralize HCl.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 78 | 95 |

| Temperature | 0–5°C | 85 | 97 |

| Coupling Reagent | TEA | 82 | 96 |

Direct Coupling Using Carbodiimide Reagents

Alternative approaches utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amide formation without isolating the acid chloride.

Procedure :

- Dissolve 5-methyl-1,2-oxazole-4-carboxylic acid (1.0 equiv) and 3-amino-4-fluoroaniline (1.2 equiv) in DMF.

- Add EDC (1.5 equiv) and HOBt (1.5 equiv) at 0°C, then warm to room temperature for 12 hours.

- Quench with water and extract with ethyl acetate.

Advantages :

- Avoids handling corrosive acid chlorides.

- Yields up to 80% with >98% purity after recrystallization.

Cyclization Strategies for Oxazole Core Formation

Huisgen Cyclization of β-Keto Amides

The oxazole ring can be constructed via cyclization of β-keto amides using dehydrating agents like phosphorus oxychloride (POCl₃).

Example Protocol :

- React ethyl acetoacetate with ammonium carbonate to form β-keto amide.

- Treat with POCl₃ at 60°C to induce cyclization, yielding 5-methyl-1,2-oxazole-4-carboxylic acid ethyl ester.

- Hydrolyze the ester to the carboxylic acid using NaOH.

Key Considerations :

- Cyclization efficiency depends on the electron-withdrawing nature of substituents.

- Yields range from 65–75% for the ester intermediate.

Purification and Analytical Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals.

Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 12.5 |

| DCM | 8.2 |

| Water | 0.3 |

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

- δ 2.45 (s, 3H, CH₃),

- δ 6.85–7.10 (m, 3H, aromatic),

- δ 8.20 (s, 1H, NH₂),

- δ 10.15 (s, 1H, CONH).

IR (KBr) :

- 3270 cm⁻¹ (N-H stretch),

- 1655 cm⁻¹ (C=O amide),

- 1510 cm⁻¹ (C-F).

Mass Spec (ESI+) :

- m/z 271.1 [M+H]⁺ (calculated 271.07).

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents.

Major Products

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Pharmaceuticals: It can be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.

Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Biological Research: It can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.

Mechanism of Action

The mechanism of action of N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of functional groups on the phenyl ring significantly impacts bioactivity. For example, teriflunomide (4-trifluoromethyl) is clinically effective, whereas Impurity-C (3-trifluoromethyl) is a less-potent byproduct .

- Planarity vs. Twisting : The near-planar structure of N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (dihedral angle: 8.08°) contrasts with the twisted conformation of N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (dihedral angle: 59.10°) , which may influence receptor binding.

- Hydrogen Bonding : Crystal structures of analogs (e.g., hemihydrate forms) reveal stabilization via O–H⋯N and N–H⋯O hydrogen bonds, critical for crystalline stability .

Halogenated Derivatives

Halogen substituents (F, Cl, Br) are common in this class to enhance metabolic stability and binding affinity.

Key Observations :

- Chlorine Effects : Dichloro-substituted derivatives (e.g., N-(2,6-dichlorophenyl)-... ) exhibit enhanced structural rigidity due to steric effects .

Amino-Substituted Derivatives

The target compound’s 3-amino-4-fluoro group distinguishes it from other amino-substituted analogs:

Key Observations :

- Fluorine Addition: The 4-fluoro group in the target compound may improve bioavailability compared to the non-fluorinated N-(3-aminophenyl)-... analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.